3-benzyl-2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
Description
This compound belongs to the quinazolinone class, characterized by a fused bicyclic core with a benzyl group at position 3 and a sulfanyl-linked 2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-ylmethyl substituent at position 2. The structural complexity of this molecule, particularly the oxazole ring and dimethoxyphenyl group, suggests tailored electronic and steric properties that may enhance target binding compared to simpler analogs.
Properties
IUPAC Name |
3-benzyl-2-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-18-23(29-26(35-18)21-13-9-15-24(33-2)25(21)34-3)17-36-28-30-22-14-8-7-12-20(22)27(32)31(28)16-19-10-5-4-6-11-19/h4-15H,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPASTMSTSGXLAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its 2,3-dimethoxyphenyl-substituted oxazole and sulfanyl bridge , distinguishing it from related derivatives. Key structural comparisons include:
Key Observations :
- Oxazole vs.
- Substituent Positioning : The 2,3-dimethoxyphenyl group in the target compound provides ortho-para electronic effects, contrasting with the para-substituted 4-methoxyphenyl groups in ’s compound .
Physicochemical Properties
- Melting Points : ’s compound 4l melts at 228–230°C, reflecting high crystallinity due to symmetric 4-methoxyphenyl groups . The target compound’s melting point is unreported but may differ due to asymmetric dimethoxyphenyl substitution.
- Lipophilicity : The target’s benzyl and methyl-oxazole groups likely increase logP compared to SC-558 analogs (), which possess polar sulfonamide moieties .
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